3,6,9,12,15,18-Hexaoxadotriacontan-1-ol

Catalog No.
S569369
CAS No.
5157-04-0
M.F
C26H54O7
M. Wt
478.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9,12,15,18-Hexaoxadotriacontan-1-ol

CAS Number

5157-04-0

Product Name

3,6,9,12,15,18-Hexaoxadotriacontan-1-ol

IUPAC Name

2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C26H54O7

Molecular Weight

478.7 g/mol

InChI

InChI=1S/C26H54O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-28-17-19-30-21-23-32-25-26-33-24-22-31-20-18-29-16-14-27/h27H,2-26H2,1H3

InChI Key

CMOAVXMJUDBIST-UHFFFAOYSA-N

SMILES

Array

Synonyms

C14E06, hexaethyleneglycol mono-n-tetradecyl ether

Canonical SMILES

CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO

3,6,9,12,15,18-Hexaoxadotriacontan-1-ol is a poly(ethylene glycol).
used in purifying lipases via detergent-based aqueous two-phase systems

3,6,9,12,15,18-Hexaoxadotriacontan-1-ol, commonly referred to as hexaethylene glycol monotetradecyl ether or C14E6, is a nonionic polyoxyethylene alkyl ether surfactant. Structurally characterized by a 14-carbon hydrophobic tetradecyl tail and a 6-unit hydrophilic polyethylene glycol headgroup, it is highly valued in procurement for its ultra-low critical micelle concentration (CMC) and its ability to form stable, wormlike micelles in aqueous environments[1]. Unlike shorter-chain industrial surfactants, C14E6 provides high solubilization capacity at minimal mass loadings, making it a critical raw material for membrane protein extraction, thermolabile compound purification, and advanced formulation engineering where minimizing total surfactant concentration is essential for maintaining system integrity [2].

Substituting C14E6 with its closest structural analogs critically compromises process efficiency and product stability. Replacing it with the widely available C12E6 (hexaethylene glycol monododecyl ether) requires nearly a 9-fold increase in surfactant concentration to achieve micellization, which introduces unacceptable levels of surfactant contamination into sensitive downstream biological or analytical assays[1]. Conversely, substituting with C14E8 (octaethylene glycol monotetradecyl ether) alters the hydrophilic-lipophilic balance (HLB) and significantly shifts the cloud point. This disruption prevents the successful execution of cloud-point extraction protocols that rely on the specific lower critical solution temperature (LCST) of C14E6 to phase-separate thermolabile targets without thermal degradation [2].

Ultra-Low Critical Micelle Concentration (CMC) for Minimal Surfactant Loading

For applications requiring minimal surfactant interference, C14E6 demonstrates a clear advantage over shorter-chain analogs. Quantitative structure-property relationship studies reveal that C14E6 has an ultra-low CMC of approximately 0.01 mM in water at 25 °C. In head-to-head comparison, the industry-standard C12E6 requires a concentration of 0.087 mM to initiate micellization[1]. This 8.7-fold reduction in CMC allows buyers to drastically lower the total mass of surfactant added to a system, which is critical for preserving the native state of biological molecules and reducing purification burdens.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data~0.01 mM
Comparator Or BaselineC12E6 (~0.087 mM)
Quantified Difference8.7-fold reduction in CMC
ConditionsAqueous solution, 25 °C

Procuring C14E6 allows formulators to achieve micellization at significantly lower concentrations, reducing raw material consumption and minimizing surfactant carryover in downstream processing.

Lower Critical Solution Temperature (LCST) for Mild Phase Separation

The phase behavior of C14E6 makes it distinctly suited for the extraction of thermolabile compounds. Light-scattering characterization of wormlike micelles indicates that the lower critical solution temperature (LCST) phase boundary for the C14E6 system is 8.8 °C lower than that of the C12E6 system [1]. This downward shift in the cloud point means that phase separation can be induced at significantly milder temperatures.

Evidence DimensionLower Critical Solution Temperature (LCST) / Cloud Point
Target Compound DataPhase boundary shifted lower by 8.8 °C
Comparator Or BaselineC12E6
Quantified Difference8.8 °C reduction in Tc
ConditionsDilute aqueous micellar solutions

A lower cloud point is essential for procurement in bioprocessing, as it enables cloud-point extraction of heat-sensitive proteins and APIs without risking thermal degradation.

Enhanced Micellar Structural Dimensions and Hydrophobic Core Volume

The extended hydrophobic tetradecyl tail of C14E6 drives stronger attractive interactions, resulting in larger, more robust wormlike micelles. Static and dynamic light scattering measurements confirm that C14E6 micelles possess a cross-sectional diameter of 2.4 nm, compared to 2.3 nm for C12E6 micelles [1]. Furthermore, the critical concentration (wc) required for micellar growth in C14E6 is approximately half that of C12E6. This increased micellar volume and enhanced structural stability provide a larger hydrophobic core for encapsulating bulky hydrophobic molecules.

Evidence DimensionMicelle cross-sectional diameter
Target Compound Data2.4 nm
Comparator Or BaselineC12E6 (2.3 nm)
Quantified Difference0.1 nm increase in diameter with lower critical growth concentration
ConditionsDilute aqueous solution, wormlike spherocylinder model

The larger micellar core volume directly improves the loading capacity and solubilization efficiency for large, poorly water-soluble active pharmaceutical ingredients (APIs).

Low-Concentration Membrane Protein Solubilization

Because C14E6 achieves micellization at an ultra-low concentration (~0.01 mM), it is a highly effective material for extracting and solubilizing integral membrane proteins. By minimizing the total surfactant load required, it prevents the denaturation of sensitive proteins and simplifies downstream purification steps, such as chromatography or dialysis, where excess surfactant can cause severe interference[1].

Mild Cloud-Point Extraction of Thermolabile Biologics

The 8.8 °C reduction in the lower critical solution temperature (LCST) compared to C12E6 makes C14E6 highly valuable for cloud-point extraction protocols. It allows industrial and laboratory users to induce phase separation at milder temperatures, safely extracting heat-sensitive enzymes, biomolecules, or trace organic contaminants without risking thermal degradation [2].

High-Efficiency API Solubilization in Pharmaceutical Formulations

The larger cross-sectional diameter (2.4 nm) and robust wormlike micellar structure of C14E6 provide an expanded hydrophobic core. This makes it an excellent candidate for formulating poorly water-soluble active pharmaceutical ingredients (APIs), offering higher loading capacities and better colloidal stability than shorter-chain analogs[2].

XLogP3

5.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

478.38695406 Da

Monoisotopic Mass

478.38695406 Da

Heavy Atom Count

33

Other CAS

5157-04-0

Wikipedia

Hexaethyleneglycol mono-n-tetradecyl ether

Dates

Last modified: 08-15-2023

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